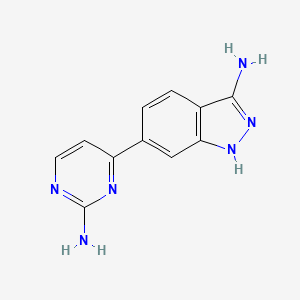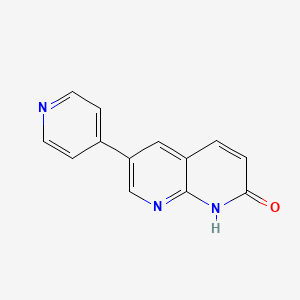
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an indazole ring with an aminopyrimidine moiety, making it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives to form the indazole core, followed by further functionalization to introduce the aminopyrimidine group . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Aplicaciones Científicas De Investigación
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4-Yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Indazole derivatives: Compounds like 1H-indazole-3-amine also show potential as kinase inhibitors and anticancer agents
Uniqueness
What sets 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine apart is its unique combination of the indazole and aminopyrimidine structures, which enhances its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C11H10N6 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
Clave InChI |
QVWIVWPIJUYRRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B11880780.png)




![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)
![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)




